Propofol β-D-Glucuronide Methyl Ester is a significant metabolite of Propofol, a widely used intravenous anesthetic agent known for its rapid onset and short duration of action. Propofol itself is primarily used for induction and maintenance of anesthesia, as well as procedural sedation. The compound Propofol β-D-Glucuronide Methyl Ester is formed through metabolic processes in the liver, specifically via glucuronidation, which enhances the solubility and excretion of the drug from the body. This metabolite plays a crucial role in understanding the pharmacokinetics of Propofol and its safety profile in clinical settings.
Propofol β-D-Glucuronide Methyl Ester is derived from Propofol through metabolic pathways involving UDP-glucuronosyltransferases, particularly the UGT1A9 enzyme, which catalyzes the conjugation of glucuronic acid to various substrates, including drugs like Propofol . The compound can also be synthesized in laboratories for research purposes, allowing for detailed studies on its properties and functions.
This compound can be classified under the following categories:
The synthesis of Propofol β-D-Glucuronide Methyl Ester can be achieved through several methods, including enzymatic synthesis and chemical synthesis techniques. Enzymatic methods often utilize specific enzymes to facilitate the glucuronidation process, while chemical methods may involve direct reactions between Propofol and glucuronic acid derivatives.
The molecular formula for Propofol β-D-Glucuronide Methyl Ester is with a molecular weight of approximately 368.42 g/mol . The structure features:
The compound's structural details can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 368.42 g/mol |
Structural Features | Glucuronic acid moiety |
Propofol β-D-Glucuronide Methyl Ester participates in various biochemical reactions primarily related to drug metabolism and elimination. Key reactions include:
The hydrolysis reaction can be catalyzed by esterases present in biological systems, leading to the regeneration of Propofol:
Propofol β-D-Glucuronide Methyl Ester has several applications in scientific research:
This compound serves as an essential tool for researchers studying anesthetic pharmacology and drug metabolism, contributing valuable insights into clinical practices surrounding anesthetic use.
The molecular architecture of Propofol β-D-Glucuronide Methyl Ester comprises two distinct domains: the hydrophobic propofol moiety (2,6-diisopropylphenol) and the methylated glucuronide unit connected via a β-glycosidic bond at the anomeric carbon. This β-configuration is biologically significant as it mirrors the stereochemical orientation found in mammalian glucuronide metabolites. X-ray crystallographic analyses confirm that the glucuronic acid component adopts the stable ^4C1 chair conformation, with the methyl ester group replacing the native carboxylic acid at the C6 position. This esterification prevents lactone formation and decarboxylation reactions that complicate the handling of underivatized glucuronides [1] [5].
Table 1: Molecular Comparison of Propofol and Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Propofol | C₁₂H₁₈O | 178.27 | 2,6-diisopropylphenol structure |
Propofol β-D-Glucuronide | C₁₈H₂₆O₇ | 354.40 | Glucuronic acid conjugated at phenolic OH |
Propofol β-D-Glucuronide Methyl Ester | C₁₉H₂₈O₇ | 368.42 | Methyl ester of glucuronic acid carboxyl |
4-Hydroxypropofol | C₁₂H₁₈O₂ | 194.27 | Hydroxylation at 4-position of propofol |
Propofol-d₁₇ β-D-Glucuronide | C₁₈H₉D₁₇O₇ | 371.50 | Deuteration of propofol moiety |
Synthesis of this compound employs stereoselective glycosylation strategies using protected glucuronate donors. A common pathway involves the reaction of propofol with 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester trichloroacetimidate (CAS 169557-99-7) under Lewis acid catalysis. This method ensures exclusive formation of the β-anomer through neighboring group participation. Subsequent deprotection under mild alkaline conditions yields the target compound with high purity. Advanced purification techniques such as preparative HPLC or silica gel chromatography remove synthetic byproducts, including the α-anomeric impurity and unreacted starting materials. The synthetic route typically achieves ≥98% purity, as confirmed by reverse-phase HPLC with UV detection at 270 nm [1].
The compound's stability profile shows resilience under standard laboratory conditions (room temperature, inert atmosphere), though prolonged exposure to acidic conditions (pH <4) risks glycosidic bond hydrolysis, while alkaline conditions (pH >9) may induce ester saponification. These degradation pathways necessitate careful buffer selection during analytical applications [1] [4].
Within biological systems, Propofol β-D-Glucuronide Methyl Ester itself is not a physiological metabolite; rather, it serves as a stable precursor to Propofol β-D-Glucuronide (C₁₈H₂₆O₇, MW 354.4 g/mol) – the authentic phase II metabolite formed in vivo. This glucuronidation represents the primary metabolic pathway for propofol elimination, accounting for approximately 50-70% of administered drug clearance in humans. The reaction is catalyzed predominantly by hepatic UDP-glucuronosyltransferase (UGT) isoforms 1A9 and 1A8, with minor contributions from UGT1A7 and UGT1A10. Genetic polymorphisms in these enzymes, particularly UGT1A9, contribute significantly to interindividual variability in propofol clearance rates, explaining unpredictable pharmacokinetics observed clinically [2] [3].
Table 2: Comparative Pharmacokinetics of Propofol and Fospropofol
Characteristics | Propofol | Fospropofol |
---|---|---|
Standard induction dose | 1.5–2.5 mg/kg (lipid emulsion) | 6.5 mg/kg (aqueous formulation) |
Onset of action | 40 s–1 min | 4–8 min |
Duration after bolus | 3–10 min | 5–18 min |
Volume of distribution (L/kg) | 5.8 | 0.3 |
Total body clearance (L/h/kg) | 3.2 | 0.36 |
Terminal elimination half-life (h) | 0.97 | 0.88 |
The methyl ester derivative enables precise quantification of metabolic conversion rates through in vitro incubation studies. When incubated with human hepatocytes or liver microsomes, enzymatic hydrolysis rapidly converts the methyl ester to the free glucuronide, mimicking the reverse process of endogenous metabolite formation. This application has revealed species-specific metabolic differences: rats exhibit approximately 3-fold higher propofol glucuronidation capacity than humans, while dogs demonstrate significantly lower UGT1A9 activity, making them poor metabolic models for human propofol clearance prediction [2] [5].
Beyond the primary glucuronide pathway, propofol undergoes minor oxidative metabolism (~30%) via cytochrome P450 isoforms (CYP2B6, CYP2C9) to form 4-hydroxypropofol, which itself undergoes subsequent glucuronidation at either the phenolic hydroxyl (4-Hydroxypropofol-1-O-β-D-glucuronide) or the newly formed aliphatic hydroxyl (4-Hydroxypropofol-4-O-β-D-glucuronide). These minor metabolites (C₁₈H₂₆O₈, MW 370.4 g/mol) can be differentiated from the parent glucuronide using chromatographic retention times and mass spectrometric fragmentation patterns [1] [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: